Product packaging for 1-methyl-1H-pyrazole-3,4-diamine(Cat. No.:)

1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B15059376
M. Wt: 112.13 g/mol
InChI Key: LOQVLQHJQFWANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-pyrazole-3,4-diamine ( 131311-54-1) is a high-purity diamine-substituted pyrazole that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its molecular formula is C 4 H 8 N 4 , with a molecular weight of 112.13 g/mol [ 1 ]. Canonical SMILES is represented as CN1C=C(N)C(N)=N1 [ 1 ]. The primary research value of this compound lies in its role as a fundamental precursor for the synthesis of 1H-pyrazolo[3,4-b]pyridines , a prominent class of nitrogen-containing bicyclic heterocycles [ 3 ]. These fused ring systems are isosteres of purine bases like adenine and guanine, making them highly valuable scaffolds in the development of bioactive molecules [ 3 ]. The methyl substituent at the N1 position of the pyrazole ring is the most common pattern found in these derivatives, as it prevents tautomerism and ensures regiospecificity during ring-fusion reactions [ 3 ]. Researchers utilize this diamine to access compounds with potential tyrosine kinase inhibitory activity , among other targeted biological applications [ 3 ]. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. The dihydrochloride salt form (CAS 142109-60-2) is also available to facilitate specific synthetic workflows [ 4 ]. Please refer to the safety data sheet for proper handling protocols. This compound may be harmful if swallowed and cause skin and eye irritation [ 5 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4 B15059376 1-methyl-1H-pyrazole-3,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

1-methylpyrazole-3,4-diamine

InChI

InChI=1S/C4H8N4/c1-8-2-3(5)4(6)7-8/h2H,5H2,1H3,(H2,6,7)

InChI Key

LOQVLQHJQFWANA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Pyrazole 3,4 Diamine

De Novo Synthetic Approaches to 1-methyl-1H-pyrazole-3,4-diamine

Reduction of Nitrated Pyrazole (B372694) Precursors

A primary and effective route for the synthesis of this compound involves the reduction of a corresponding dinitropyrazole precursor. This method hinges on the initial synthesis of 1-methyl-3,4-dinitropyrazole, which can be achieved through the nitration of 3-nitropyrazole followed by methylation. researchgate.net

Table 1: Plausible Reduction Methods for 1-methyl-3,4-dinitropyrazole

Reagent/CatalystSolventConditionsProduct
SnCl₂Ethanol (B145695)RefluxThis compound
H₂/Pd-CMethanol/EthanolRoom Temperature, Atmospheric PressureThis compound

Cyclocondensation and Ring-Forming Strategies utilizing Hydrazine (B178648) Derivatives

The construction of the pyrazole ring through cyclocondensation reactions is a fundamental approach in heterocyclic chemistry. rsisinternational.org This strategy typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of this compound, this would entail the use of methylhydrazine as the N1-methyl source and a suitably functionalized three-carbon backbone that would lead to the 3,4-diamine substitution pattern.

A potential precursor for this cyclocondensation could be a dinitrile compound, such as a derivative of malononitrile (B47326) or dicyanofumarate. The reaction of methylhydrazine with such a precursor would lead to the formation of the pyrazole ring with amino groups at the desired positions. The specific reaction conditions would likely depend on the reactivity of the chosen dinitrile precursor and may require the use of a catalyst or specific solvent systems to facilitate the cyclization and subsequent aromatization to the pyrazole.

Functionalization and Derivatization Routes

Amination Reactions at Pyrazole C(4) and C(5) Positions

The direct introduction of amino groups onto a pre-formed 1-methyl-1H-pyrazole ring at the C(4) and C(5) positions to generate a diamine is a challenging transformation. Direct C-H amination of heteroarenes often requires specific directing groups or activation of the C-H bond. nih.gov While methods for the direct amination of pyrazoles at a single position exist, the simultaneous or sequential introduction of two amino groups at adjacent carbons (C4 and C5) is not a commonly reported strategy.

A more feasible approach would involve the use of a pyrazole precursor already bearing leaving groups, such as halogens, at the C4 and C5 positions. Palladium- or copper-catalyzed amination reactions could then be employed to introduce the amino groups. For instance, a 4,5-dihalogenated-1-methyl-pyrazole could potentially be subjected to a double Buchwald-Hartwig amination or an Ullmann condensation to yield the desired this compound. nih.govnih.gov

N-Substitution and Amine Reactivity Modifications

The amino groups of this compound exhibit typical nucleophilic character and can be readily functionalized through various N-substitution reactions. These modifications are crucial for the development of derivatives with tailored properties.

N-Alkylation: The amino groups can be alkylated using alkyl halides or other electrophilic alkylating agents. The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. N-alkylation of pyrazoles can also be achieved under acidic conditions using trichloroacetimidates as electrophiles or through catalyst-free Michael additions. researchgate.netsemanticscholar.org

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This is a common method for introducing a wide range of functional groups and for modulating the electronic properties of the amino substituents.

Table 2: Examples of N-Substitution Reactions of this compound

ReagentReaction TypeProduct
Methyl iodideN-AlkylationN,N'-dimethyl-1-methyl-1H-pyrazole-3,4-diamine
Benzyl (B1604629) bromideN-AlkylationN,N'-dibenzyl-1-methyl-1H-pyrazole-3,4-diamine
Acetyl chlorideN-AcylationN,N'-(1-methyl-1H-pyrazole-3,4-diyl)diacetamide
Benzoyl chlorideN-AcylationN,N'-(1-methyl-1H-pyrazole-3,4-diyl)dibenzamide

Catalyst-Assisted Synthetic Advancements

Modern synthetic methodologies increasingly rely on transition metal catalysis to achieve efficient and selective transformations. The synthesis of this compound and its derivatives can benefit from such advancements.

Palladium-Catalyzed Cross-Coupling: As mentioned in section 2.2.1, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are powerful tools for the formation of arylamines and heteroarylamines. nih.govrsc.orgwiley.com This methodology could be applied to the synthesis of this compound from a dihalogenated pyrazole precursor and an amine source. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for C-N bond formation. nih.gov Copper catalysts are often less expensive and can offer complementary reactivity. Copper-catalyzed cyclization reactions have also been developed for the synthesis of pyrazole-containing fused ring systems. nih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the synthesis of highly substituted pyrazoles through addition-cyclization reactions of hydrazines with alkynes. researchgate.netimist.ma While not a direct route to this compound, these methods highlight the potential of rhodium catalysis in constructing complex pyrazole architectures.

Table 3: Overview of Catalyst-Assisted Reactions in Pyrazole Synthesis

Catalyst TypeReaction TypeApplication in Pyrazole Synthesis
PalladiumC-N Cross-Coupling (Buchwald-Hartwig)Amination of halopyrazoles
CopperC-N Cross-Coupling (Ullmann)Amination of halopyrazoles, cyclization reactions
RhodiumAddition-CyclizationSynthesis of substituted pyrazoles from hydrazines and alkynes

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound necessitates careful control over the regiochemical outcome of the pyrazole ring formation. The arrangement of substituents on the pyrazole ring is highly dependent on the reaction conditions and the nature of the starting materials. A common and versatile method for constructing the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgorganic-chemistry.org In the case of unsymmetrical 1,3-dicarbonyl compounds, the reaction with a substituted hydrazine, such as methylhydrazine, can lead to the formation of two regioisomeric pyrazoles. nih.gov

The regioselectivity of such condensations is influenced by several factors, including the steric and electronic properties of the substituents on both reactants, the solvent, and the presence of catalysts. For instance, the reaction of methylhydrazine with a functionalized 1,3-dicarbonyl equivalent to introduce the amino groups at positions 3 and 4 requires precise control to ensure the desired isomer is the major product.

One established strategy to achieve high regioselectivity in pyrazole synthesis is the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP). organic-chemistry.org These solvents have been shown to significantly favor the formation of one regioisomer over the other when compared to polar protic solvents like ethanol or acetic acid. organic-chemistry.org The addition of an acid catalyst can also influence the reaction pathway and improve yields by promoting the necessary dehydration steps in the cyclization process. organic-chemistry.org

A plausible synthetic route to this compound can be envisioned starting from the cyclocondensation of a suitable dicarbonyl precursor with methylhydrazine. The regioselectivity of the initial cyclization is the critical step. For example, the reaction of a cyano-substituted β-ketoester with methylhydrazine would lead to an aminopyrazole intermediate. Subsequent chemical modifications, including reduction of a nitro or nitroso group, would then furnish the final diamine product.

A multi-step synthesis for the isomeric 1-methyl-1H-pyrazole-4,5-diamine has been described, which involves the reaction of alkyl (ethoxymethylene)cyanoacetate with methylhydrazine, followed by saponification, decarboxylation, nitrosation, and finally, catalytic hydrogenation to yield the diamine. A similar pathway could be adapted for the 3,4-diamine isomer, where the choice of the initial β-dicarbonyl synthon would be crucial for directing the regiochemical outcome.

The table below summarizes the effect of solvents on the regioselectivity of pyrazole synthesis, a key consideration for obtaining this compound.

Solvent TypeExamplesImpact on RegioselectivityReference
Aprotic (strong dipole moment)DMAc, DMF, NMPSignificantly improves regioselectivity organic-chemistry.org
Polar ProticEthanol, Acetic AcidLower regioselectivity compared to aprotic solvents organic-chemistry.org

Process Optimization for Research-Scale Production

Optimizing the synthesis of this compound for research-scale production involves maximizing the yield and purity of the final product while ensuring the process is efficient and reproducible. A key intermediate in a potential synthetic route is 1-methyl-3,4-dinitropyrazole, which can be subsequently reduced to the target diamine. The optimization of the methylation step to produce this dinitro-intermediate provides a valuable case study.

In the synthesis of 1-methyl-3,4-dinitropyrazole from 3,4-dinitropyrazole, several reaction parameters have been systematically varied to identify the optimal conditions. researchgate.net These parameters include the reaction temperature, reaction time, and the molar ratio of the reactants.

The methylation reaction using dimethyl carbonate (DMC) as the methylating agent in the presence of anhydrous potassium carbonate was optimized. The findings from these optimization studies are summarized in the table below.

ParameterConditionOutcome on YieldReference
Reaction Temperature 90°COptimal temperature for the reaction. researchgate.net
Reaction Time 6.5 hoursOptimal duration for reaction completion. researchgate.net
Molar Ratio 1:10.5:1.5 (3,4-dinitropyrazole:DMC:K₂CO₃)Optimal stoichiometry for the reactants. researchgate.net

The subsequent reduction of the dinitro compound to the diamine can be achieved through catalytic hydrogenation. The choice of catalyst (e.g., Palladium on carbon) and the reaction conditions (e.g., hydrogen pressure, temperature, and solvent) for this reduction step would also be critical parameters to optimize for an efficient research-scale production process.

Intrinsic Reactivity and Mechanistic Investigations of 1 Methyl 1h Pyrazole 3,4 Diamine

Nucleophilic Characteristics of Amine Moieties

The defining feature of 1-methyl-1H-pyrazole-3,4-diamine is the presence of two amino groups at the C3 and C4 positions of the pyrazole (B372694) ring. These moieties confer strong nucleophilic characteristics upon the molecule, making it a highly reactive precursor in various chemical transformations. The pyrazole ring itself, being an electron-rich aromatic system, further modulates the reactivity of these amino groups.

The amine groups can readily participate in reactions with a wide range of electrophiles. Their nucleophilicity makes them key functional groups for the construction of more complex molecules. For instance, aminopyrazoles are widely utilized as highly reactive starting materials for the synthesis of fused pyrazole systems through their interaction with 1,3-bis-electrophiles. chim.it The differential reactivity of the C3-amine and C4-amine, influenced by the adjacent nitrogen atoms of the pyrazole core, can be exploited to achieve regioselective synthesis. In related pyrazolo[3,4-d]pyrimidine systems, nucleophilic substitution reactions have been shown to proceed with high regioselectivity, demonstrating that the position of the amino group on the heterocyclic core is a critical determinant of the reaction's outcome. mdpi.com

Electrophilic Activation and Substitution on the Pyrazole Nucleus

Pyrazoles are classified as π-excessive heteroaromatic compounds, which makes them inherently susceptible to electrophilic attack. chim.it This reactivity is particularly pronounced at the C4 position in the absence of other strongly directing groups. However, in this compound, the presence of two powerful electron-donating amino groups (–NH₂) at the C3 and C4 positions dramatically activates the pyrazole nucleus towards electrophilic substitution. chim.it

This activation makes the single available carbon atom on the pyrazole ring, C5, the primary site for electrophilic attack. Research on similarly activated pyrazole systems demonstrates that electrophilic substitution occurs exclusively at the available carbon position on the five-membered ring. researchgate.net Common electrophilic substitution reactions applicable to such activated systems include:

Halogenation: Chemoselective bromination has been successfully performed on related pyrazole structures to introduce a bromine atom, which can then be used in subsequent cross-coupling reactions. nih.gov

Formylation: The Vilsmeier-Haack reaction is a standard method to introduce a formyl group (–CHO) onto electron-rich heterocyclic rings, including pyrazoles, yielding pyrazole-4-carbaldehydes. nih.gov

Nitration and Sulfonation: While not explicitly detailed for this compound in the provided context, these are classic electrophilic aromatic substitution reactions that would be expected to occur readily on such an activated ring system.

The resulting functionalized pyrazoles are themselves valuable intermediates. For example, a pyrazole-4-carboxaldehyde can undergo further reactions, such as condensation with hydrazines to form hydrazones, expanding the synthetic utility of the original diamine scaffold. ekb.eg

Reactivity in Heterocyclic Annulation Reactions

One of the most significant applications of this compound is its role as a key building block in heterocyclic annulation reactions. The vicinal diamine functionality provides two nucleophilic centers perfectly positioned to react with bifunctional electrophiles, leading to the formation of fused bicyclic and polycyclic systems. Aminopyrazoles are well-established precursors for preparing a variety of fused pyrazoles. chim.it

The reaction with 1,3-bis-electrophilic reagents is a cornerstone of this chemistry, leading to the construction of new heterocyclic rings fused to the pyrazole core. chim.it Notable examples include:

Synthesis of Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized from aminopyrazole precursors. chim.it The annulation process involves the condensation of the diamine with a suitable three-carbon electrophilic partner.

Synthesis of Pyrazolo[3,4-c]pyrazoles: A convenient strategy for designing these therapeutically relevant scaffolds involves the condensation of a substituted pyrazole with hydrazines. nih.govrsc.org This approach highlights the utility of the pyrazole amine groups in forming a new, fused pyrazole ring.

Synthesis of 1H-Pyrazolo[3,4-b]quinolines: The synthesis of this complex heterocyclic system can be achieved using aminopyrazole derivatives as starting materials, demonstrating the robustness of the diamine in constructing elaborate molecular architectures. mdpi.com

Table 1: Examples of Heterocyclic Annulation Reactions

Starting Pyrazole Type Reagent Type Fused Heterocycle Formed Reference(s)
Aminopyrazole 1,3-Bis-electrophile Fused Pyrazole chim.it
Aminopyrazole Dicarbonyl compound Pyrazolo[3,4-b]pyridine chim.it
Substituted Pyrazole Hydrazine (B178648) Pyrazolo[3,4-c]pyrazole nih.govrsc.org
Aminopyrazole derivative Carbonyl compound 1H-Pyrazolo[3,4-b]quinoline mdpi.com

Mechanistic Studies of Reaction Pathways and Transition States

While specific, in-depth mechanistic studies focused exclusively on this compound are not extensively detailed in the surveyed literature, the reaction pathways can be understood from established principles of heterocyclic chemistry and studies of related systems. The synthesis of fused pyrazoles from aminopyrazoles and 1,3-bis-electrophiles is a well-documented synthetic strategy, implying that the underlying mechanisms are largely understood. chim.it

The annulation reactions involving the diamine are believed to proceed through a classical condensation mechanism. The process is typically initiated by the nucleophilic attack of one of the amino groups on an electrophilic center of the reacting partner. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining electrophilic site, and a subsequent dehydration or elimination step to yield the final, stable aromatic fused ring system.

Kinetic and mechanistic investigations in the broader field of pyrazole chemistry often employ a combination of experimental techniques and computational modeling to elucidate reaction pathways and transition states. researchgate.net For instance, studies on pyrazole synthesis through metal-mediated N-N bond formation have involved detailed spectroscopic analysis and the isolation of key intermediates to understand the reaction mechanism. nih.gov Although these studies focus on the formation of the pyrazole ring itself rather than its subsequent functionalization, they highlight the methodologies available for probing reaction mechanisms within this class of compounds. The reaction kinetics for the condensation of 1,3-diketones with hydrazines to form pyrazoles have also been examined, providing insights into the substituent effects and mechanistic pathways of pyrazole ring formation. researchgate.net These approaches could be analogously applied to dissect the reactivity of this compound in its various transformations.

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of 1-methyl-1H-pyrazole-3,4-diamine, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The methyl protons (N-CH₃) typically appear as a singlet in the upfield region of the spectrum. The chemical shifts of the amine (NH₂) protons can vary and may appear as broad singlets. The pyrazole (B372694) ring proton also gives rise to a characteristic signal.

In the ¹³C NMR spectrum, each unique carbon atom of this compound produces a separate resonance. The methyl carbon (N-CH₃) appears at a characteristic upfield chemical shift. The carbon atoms of the pyrazole ring (C3, C4, and C5) resonate in the aromatic region of the spectrum, with their specific shifts influenced by the nitrogen atoms and the amino substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-CH₃3.6 - 3.835 - 40
C5-H7.0 - 7.5125 - 135
C3-NH₂4.0 - 5.0 (broad)-
C4-NH₂4.0 - 5.0 (broad)-
C3-140 - 150
C4-115 - 125
C5-125 - 135

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are typical approximate ranges. pdx.edu

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of this compound by revealing correlations between different nuclei. youtube.comemerypharma.com

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton couplings. For instance, it can show the correlation between the pyrazole ring proton and any adjacent protons, helping to confirm their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This is crucial for definitively assigning the ¹³C signals based on the known ¹H assignments. For example, it would show a cross-peak between the N-CH₃ protons and the N-CH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. youtube.com This can be used to confirm the stereochemistry and conformation of the molecule. For example, a NOESY experiment could show a correlation between the N-methyl protons and the C5-H proton, indicating their close spatial relationship.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. jocpr.com

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino groups, typically in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the pyrazole ring would appear around 2800-3100 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region. rsc.org N-H bending vibrations are also expected in the fingerprint region.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amino)Stretching3300 - 3500
C-H (Methyl/Aryl)Stretching2800 - 3100
C=C, C=N (Ring)Stretching1400 - 1600
N-H (Amino)Bending1550 - 1650
C-NStretching1250 - 1350

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch Pyrazole derivatives typically exhibit strong absorption bands in the UV region. researchgate.netresearchgate.net

The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the pyrazole ring. uzh.ch The presence of the amino groups, which are auxochromes, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also increase the intensity of the absorption. The exact position of the absorption maxima (λmax) is sensitive to the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λmax (nm)
π → π200 - 250
n → π250 - 300

Note: The presence of amino groups can shift these absorptions to longer wavelengths. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. escholarship.org HRMS provides mass-to-charge (m/z) ratios with very high accuracy, typically to four or five decimal places.

This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from other spectroscopic techniques. researchgate.net

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺ (C₄H₉N₄)125.0827
[M+Na]⁺ (C₄H₈N₄Na)147.0646

Note: The observed m/z values in an experimental HRMS spectrum should be within a very small tolerance (typically <5 ppm) of the calculated values.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Elucidation and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for this compound by determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the measurement of bond lengths, bond angles, and torsion angles with high precision.

SC-XRD analysis would confirm the planarity of the pyrazole ring and provide the exact geometry of the methyl and amino substituents. Furthermore, it reveals the crystal packing, including intermolecular interactions such as hydrogen bonding between the amino groups and nitrogen atoms of adjacent molecules. nih.gov These interactions play a crucial role in the solid-state properties of the compound.

Table 5: Anticipated Crystallographic Data for this compound

ParameterExpected Information
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise distances for C-N, C-C, N-N, C-H, and N-H bonds
Bond AnglesAngles between atoms, defining the molecular geometry
Hydrogen BondingIdentification of donor-acceptor pairs and their geometric parameters

Note: The actual crystallographic data can only be obtained through experimental SC-XRD analysis of a suitable single crystal.

Powder X-ray Diffraction (PXRD) for Polymorphism and Bulk Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the solid-state characterization of crystalline materials like this compound. nf-itwg.orglibretexts.org This method provides a unique fingerprint of the crystalline phase, enabling the identification of the compound and an assessment of its bulk purity. nf-itwg.org The diffraction pattern, which is a plot of scattered X-ray intensity versus the scattering angle (2θ), is dependent on the arrangement of atoms within the crystal lattice. libretexts.org

A primary application of PXRD in the study of organic molecules such as pyrazole derivatives is the investigation of polymorphism. spectroscopyonline.com Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical parameters in various applications.

While specific experimental PXRD data for this compound has not been reported in the reviewed scientific literature, the technique remains indispensable for its comprehensive characterization. Should different crystalline forms of this compound be produced through varying synthesis or crystallization conditions, PXRD would be the principal tool for their identification and differentiation. spectroscopyonline.com

The analysis of a PXRD pattern involves comparing the observed peak positions (2θ values) and their relative intensities to a reference pattern. For a novel compound like this compound, a reference pattern would typically be generated from a single-crystal X-ray diffraction structure determination or from a well-characterized bulk sample.

A hypothetical PXRD dataset for a crystalline form of this compound would be presented in a tabular format, detailing the scattering angles and the corresponding relative intensities of the diffraction peaks.

Hypothetical PXRD Data for this compound

Scattering Angle (2θ) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
20.8 4.27 60
22.1 4.02 45
25.7 3.46 70
28.9 3.09 55

Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

In a research or manufacturing setting, any batch-to-batch variation in the PXRD pattern would signal potential changes in the solid form of this compound, such as the presence of a new polymorph or an impurity. nf-itwg.org The study of pyrazole derivatives often reveals complex crystal packing and hydrogen-bonding networks, which can give rise to polymorphism. mdpi.comcambridge.org Therefore, a thorough PXRD analysis is a fundamental requirement for ensuring the consistency and quality of the bulk material.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic and structural characteristics of pyrazole (B372694) derivatives. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a theoretical framework to understand the behavior of 1-methyl-1H-pyrazole-3,4-diamine.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For pyrazole-based compounds, the pyrazole ring is typically found to be essentially planar. researchgate.net Theoretical calculations, often performed at levels like B3LYP with various basis sets, are used to find the minimum energy conformation. researchgate.net

Conformational analysis explores the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For molecules with flexible side chains, such as the amino groups in this compound, multiple conformers may exist with varying energies. iu.edu.sa Studies on similar pyrazole structures have identified different rotational isomers, and the relative stability of these conformers is determined by their calculated energies. iu.edu.sa The most stable conformer, corresponding to the global minimum on the potential energy surface, is then used for further property calculations. iu.edu.sa

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized, while the LUMO energy relates to the electron affinity and the propensity for reduction. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For pyrazole derivatives, the distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The HOMO is often localized on the electron-rich parts of the molecule, such as the amino groups and the pyrazole ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyrazole ring, highlighting regions susceptible to nucleophilic attack. In some heterocyclic systems, it's important to also consider orbitals like HOMO-1 or LUMO+1 if the primary frontier orbitals are not located on the atoms involved in a particular reaction. wuxibiology.com

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-1.5
Energy Gap (ΔE)4.7

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular geometry. researchgate.net

Different colors on the MEP map represent different potential values. bhu.ac.in Typically, regions of negative electrostatic potential, shown in red and yellow, are associated with an excess of electrons and are susceptible to electrophilic attack. researchgate.net These areas correspond to lone pairs of electrons on heteroatoms like nitrogen and oxygen. Conversely, regions of positive electrostatic potential, colored in blue, indicate an electron deficiency and are the likely sites for nucleophilic attack. researchgate.net These positive regions are usually found around hydrogen atoms, particularly those attached to electronegative atoms. bhu.ac.in For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amino groups and the pyrazole ring, indicating these as the primary sites for interaction with electrophiles. uni-muenchen.de

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. iu.edu.sanih.gov The calculated chemical shifts for the optimized geometry are often compared with experimental spectra to validate the proposed structure. nih.gov Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects or the presence of different conformers in solution. iu.edu.sanih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an experimental infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned to specific functional groups, aiding in the structural elucidation of the compound. mdpi.com

Table 2: Illustrative Predicted Spectroscopic Data (Note: This table presents typical ranges for pyrazole derivatives and does not represent specific calculated values for this compound.)

Spectroscopic DataPredicted Value/Range
¹H NMR (pyrazole ring CH)δ 6.0-8.0 ppm
¹³C NMR (pyrazole ring C)δ 100-150 ppm
IR (N-H stretch)3300-3500 cm⁻¹
IR (C=N stretch)1550-1650 cm⁻¹

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a more quantitative measure of chemical behavior than qualitative analysis alone.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index is useful for classifying molecules as strong or weak electrophiles.

These descriptors are instrumental in predicting how this compound will behave in various chemical reactions.

Table 3: Illustrative Quantum Chemical Descriptors (Note: These values are illustrative and based on the generic FMO data in Table 1.)

DescriptorValue (eV)
Ionization Potential (I)6.2
Electron Affinity (A)1.5
Electronegativity (χ)3.85
Chemical Hardness (η)2.35
Electrophilicity Index (ω)3.15

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

For pyrazole derivatives, theoretical modeling has been used to investigate various reactions, such as substitutions and cyclizations. nih.gov For this compound, computational studies could elucidate the mechanisms of its synthesis or its participation in subsequent reactions, for example, in the formation of fused heterocyclic systems. By identifying the lowest energy pathway, these studies can explain observed product distributions and guide the development of new synthetic routes.

1 Methyl 1h Pyrazole 3,4 Diamine As a Core Scaffold in Heterocyclic Synthesis

Construction of Fused Pyrazole (B372694) Systems

The strategic placement of two adjacent amino groups in 1-methyl-1H-pyrazole-3,4-diamine makes it an ideal precursor for the synthesis of various fused pyrazole systems. This is achieved through condensation reactions with a range of bifunctional electrophiles, leading to the formation of new heterocyclic rings fused to the pyrazole core.

Pyrazolo[3,4-b]pyridines and Analogs

Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles synthesized from aminopyrazole precursors. nih.gov These compounds are of significant interest due to their structural analogy to purines, which allows them to interact with various biological targets. chim.it The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.com The reaction proceeds through a condensation mechanism, where the amino groups of the pyrazole react with the carbonyl groups of the dicarbonyl compound to form the fused pyridine (B92270) ring. mdpi.com

For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones has been shown to produce 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.gov Similarly, the condensation of 5-aminopyrazoles with β-diketones in refluxing acetic acid is a common method for synthesizing 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the starting materials. nih.govnih.gov

A variety of catalysts, including zirconium(IV) chloride and ionic liquids, have been employed to facilitate the synthesis of pyrazolo[3,4-b]pyridines, often leading to improved yields and milder reaction conditions. nih.govmdpi.com

Table 1: Examples of Reagents Used in the Synthesis of Pyrazolo[3,4-b]pyridines from Aminopyrazoles

Reagent ClassSpecific ExampleResulting MoietyReference
1,3-Dicarbonyl CompoundsAcetylacetoneDimethyl-pyrazolo[3,4-b]pyridine mdpi.com
α,β-Unsaturated KetonesChalconesAryl-substituted pyrazolo[3,4-b]pyridines nih.gov
β-DiketonesTrifluoromethyl-β-diketonesTrifluoromethyl-pyrazolo[3,4-b]pyridines nih.gov
Alkynyl Aldehydes3-PhenylpropiolaldehydePhenyl-substituted pyrazolo[3,4-b]pyridines nih.gov

Pyrazolo[3,4-d]pyrimidines and Related Structures

Pyrazolo[3,4-d]pyrimidines represent another important class of fused heterocycles readily accessible from this compound and its analogs. These compounds are also considered purine (B94841) analogues and have been extensively investigated for their therapeutic potential, including their activity as kinase inhibitors. chim.itnih.gov

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold typically involves the reaction of a 5-aminopyrazole-4-carbonitrile or a related derivative with a one-carbon electrophile, such as formamide (B127407) or orthoesters. researchgate.netpsu.edu For example, 5-aminopyrazole-4-carbonitriles can be cyclized with orthoesters to form the corresponding imidate derivatives, which are then converted into pyrazolo[3,4-d]pyrimidines upon reaction with various amines, hydrazines, or hydroxylamine. psu.edu

Another approach involves the Dimroth rearrangement of intermediate compounds to yield the final pyrazolo[3,4-d]pyrimidine core. semanticscholar.org Solid-phase synthesis techniques have also been developed for the efficient production of pyrazolo[3,4-d]pyrimidine libraries. researchgate.net

Table 2: Synthetic Strategies for Pyrazolo[3,4-d]pyrimidines

Starting MaterialReagentKey TransformationReference
5-Aminopyrazole-4-carbonitrileOrthoesters, AminesImidate formation and cyclization psu.edu
2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] mdpi.comresearchgate.netoxazin-3-yl)acetonitrilePrimary Aromatic AminesNucleophilic attack and rearrangement semanticscholar.org
Aminopyrazole carboxamideCarboxylic acids, POCl3Amide formation and cyclization nih.gov
Hydrazonyl bromidesActive methylene (B1212753) compoundsCyclocondensation researchgate.net

Pyrazolo[3,4-b]pyrazines and Other Annulated Heterocycles

The versatility of this compound extends to the synthesis of other fused heterocyclic systems, including pyrazolo[3,4-b]pyrazines. These compounds are synthesized by reacting the diamine with α-dicarbonyl compounds or their equivalents. For example, the condensation of 3-chloro-2-cyanopyrazine with hydrazine (B178648) derivatives can yield pyrazolo[3,4-b]pyrazine structures. researchgate.net

Furthermore, creative synthetic strategies have led to the formation of more complex annulated systems. For instance, new derivatives of pyrazolo[3,4-b]pyrazines have been prepared starting from 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, which itself is derived from an aminopyrazole precursor. researchgate.net These examples highlight the broad utility of aminopyrazoles in constructing a wide range of fused heterocyclic frameworks with diverse electronic and biological properties.

Role in Multicomponent Reaction (MCR) Strategies

This compound and related aminopyrazoles are valuable components in multicomponent reactions (MCRs), which are powerful one-pot synthetic strategies for the efficient construction of complex molecules. preprints.orgnih.gov The presence of multiple nucleophilic sites on the pyrazole ring allows for sequential reactions with various electrophiles, leading to the rapid assembly of diverse heterocyclic scaffolds.

For example, a four-component reaction involving enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. preprints.orglongdom.org This approach offers a sustainable and atom-economical route to these important heterocycles. Similarly, three-component reactions of 5-aminopyrazoles, aldehydes, and other active methylene compounds have been widely used to generate a variety of fused pyrazole systems. researchgate.netpreprints.org

The use of MCRs not only simplifies the synthetic process but also allows for the generation of large libraries of compounds for high-throughput screening in drug discovery and materials science.

Synthesis of Macrocycles and Supramolecular Assemblies

The pyrazole unit, including derivatives of this compound, has been incorporated into macrocyclic structures and supramolecular assemblies. nih.govresearchgate.net The ability of the pyrazole ring to act as a ligand and participate in hydrogen bonding makes it a valuable component in the design of complex architectures with specific recognition and binding properties.

For instance, pyrazole-based macrocycles have been synthesized and shown to act as selective inhibitors for certain kinases, demonstrating the potential of these structures in targeted therapy. nih.govresearchgate.net The synthesis of these macrocycles often involves the condensation of functionalized pyrazole precursors with appropriate linker molecules. researchgate.net The resulting macrocycles can encapsulate ions or small molecules, leading to applications in sensing and separation technologies. researchgate.net

Derivatization for Chemical Biology Probes

While direct research on the derivatization of this compound specifically for chemical biology probes is not extensively documented in the provided results, the broader class of pyrazole derivatives has been functionalized for such purposes. Chemical biology utilizes chemical tools to study and manipulate biological systems. chemscene.com

Given the synthetic accessibility of fused pyrazoles from this compound, it is plausible that these scaffolds could be derivatized to create fluorescent probes, affinity labels, or other tools for chemical biology research. The introduction of fluorophores, photoreactive groups, or affinity tags onto the pyrazole core or its fused ring systems would enable the study of their interactions with biological targets. The development of pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques is an example of how this class of compounds can be adapted for use as probes in disease diagnosis. mdpi.com

Structure Activity Relationship Sar Investigations of 1 Methyl 1h Pyrazole 3,4 Diamine Derivatives in Molecular Biology

Rational Design Principles for Modulating Molecular Recognition

The rational design of derivatives of 1-methyl-1H-pyrazole-3,4-diamine is centered on the strategic modification of its core structure to enhance interactions with biological targets. The pyrazole (B372694) ring itself is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions and its synthetic tractability. nih.govnih.gov Design strategies often involve a bioisosteric replacement approach, where parts of a known active molecule are swapped with the pyrazole core or its substituents to improve potency, selectivity, or pharmacokinetic properties. nih.gov

A key principle in the design of these derivatives is the strategic placement of functional groups that can act as hydrogen bond donors or acceptors, as well as hydrophobic and aromatic groups that can engage in van der Waals forces and π-stacking interactions. The diamine groups at the 3 and 4 positions of the pyrazole ring are particularly important as they can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket. The methyl group at the 1-position of the pyrazole ring also plays a role in orienting the molecule within the binding site and can contribute to hydrophobic interactions.

For instance, in the design of kinase inhibitors, the pyrazole scaffold can mimic the purine (B94841) core of ATP, the natural substrate for these enzymes. By modifying the substituents on the pyrazole ring, researchers can achieve selective inhibition of specific kinases. nih.govnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related structure, has been identified as a pharmacophore for targeting cyclin-dependent kinases (CDKs), with the 3-aminopyrazole (B16455) moiety serving as an excellent starting point for SAR studies. nih.gov

Influence of Substituent Patterns on Binding Affinities and Molecular Interactions

The type and position of substituents on the this compound scaffold have a profound impact on the compound's binding affinity and its specific molecular interactions with a target protein. These interactions, which include hydrogen bonding and π-stacking, are fundamental to the compound's biological activity.

The amino groups at positions 3 and 4 are critical for establishing hydrogen bonds. Modifications to these groups, such as acylation or alkylation, can significantly alter the hydrogen bonding pattern and, consequently, the binding affinity. The nature of the substituent on the pyrazole ring also dictates the potential for other interactions. For example, the introduction of aromatic rings can facilitate π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

A study on 3,5-diarylpyrazole derivatives as inhibitors of meprin α and β demonstrated that the nature of the aryl substituents significantly influences inhibitory activity. nih.gov While a simple diphenylpyrazole showed high potency, the introduction of different sized residues like methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov Conversely, the incorporation of acidic moieties on the phenyl rings enhanced activity against meprin β. nih.gov Furthermore, N-substitution on the pyrazole ring with lipophilic groups like methyl or phenyl moieties resulted in a decrease in activity against both meprin α and β compared to the unsubstituted analog. nih.gov

In the context of kinase inhibition, the substitution pattern on the pyrazole ring is crucial for achieving selectivity. For example, in the development of JNK3 inhibitors based on an aminopyrazole scaffold, moving a methyl group on a pyridine (B92270) ring attached to the core structure significantly impacted both potency and isoform selectivity. nih.gov

In Silico Approaches to Predict and Elucidate Ligand-Protein Interactions

Computational, or in silico, methods are indispensable tools in the study of this compound derivatives, enabling the prediction and elucidation of their interactions with protein targets. Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govgoogle.comnih.gov

For example, molecular docking studies of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of the PD-1/PD-L1 interaction have been used to analyze the binding mode of the most potent compounds with the PD-L1 dimer. nih.govgoogle.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's activity.

Beyond molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, revealing the stability of the interaction over time and the conformational changes that may occur upon binding. nih.gov Quantitative structure-activity relationship (QSAR) studies are another powerful in silico tool. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the 3D structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, untested derivatives and guide the design of more potent compounds.

Development of Small Molecule Modulators for Defined Biological Targets (Molecular Mechanism Focus)

The this compound scaffold has served as a foundation for the development of small molecule modulators targeting a variety of biological entities, with a focus on understanding their molecular mechanisms of action.

One significant area of application is in the development of protein kinase inhibitors. nih.govnih.gov The pyrazole core can act as a bioisostere for the hinge-binding region of ATP, allowing for competitive inhibition of kinase activity. nih.gov For instance, a series of 4-amino-(1H)-pyrazole derivatives were designed and synthesized as potent inhibitors of Janus kinases (JAKs). nih.gov SAR studies revealed that while modifications to a side chain did not significantly affect JAK inhibition, the core pyrazole structure was crucial for activity. nih.gov

Another important application is the development of inhibitors for the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway, a key target in cancer immunotherapy. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of this interaction. google.com The most potent compound from this series, D38, exhibited an IC50 value of 9.6 nM in an HTRF assay. google.com

The versatility of the pyrazole scaffold is further highlighted by its use in developing fungicides. Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid act as succinate (B1194679) dehydrogenase inhibitors (SDHI), disrupting the mitochondrial respiration chain in fungi. wikipedia.org

Below is a table summarizing the biological activities of some pyrazole derivatives, highlighting the diversity of targets.

Compound ClassTargetKey FindingsReference
1-methyl-1H-pyrazolo[4,3-b]pyridine derivativesPD-1/PD-L1D38 identified as a potent inhibitor with an IC50 of 9.6 nM. google.com
4-amino-(1H)-pyrazole derivativesJAKsCompound 3f showed IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesProtein KinasesCompound 4 showed inhibitory activity against DYRK1A (IC50 = 11 µM), CDK5 (IC50 = 0.41 µM), and GSK-3 (IC50 = 1.5 µM). nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesFLT3 and VEGFR2Compound 33 potently inhibited both kinases and showed in vivo efficacy in an AML mouse model. nih.gov

Mechanistic Insights into Biological Activity at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. These mechanisms often involve the specific inhibition of enzymes or the modulation of signaling pathways.

In the case of kinase inhibitors, the primary mechanism is typically competitive inhibition of ATP binding. The pyrazole scaffold occupies the adenine-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The substituents on the pyrazole ring are critical for achieving selectivity for a particular kinase by exploiting subtle differences in the shape and amino acid composition of the ATP-binding site among different kinases. For example, Western blot and immunohistochemical analyses were used to determine the mechanism of action of a pyrazolo[3,4-d]pyrimidine derivative that potently inhibits FLT3 and VEGFR2 in acute myeloid leukemia. nih.gov

For compounds that inhibit protein-protein interactions, such as the PD-1/PD-L1 inhibitors, the mechanism involves binding to one of the partner proteins and physically blocking the interaction. Molecular docking studies can provide insights into how these small molecules disrupt the protein-protein interface. google.com

The fungicidal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives is due to the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. wikipedia.org This inhibition disrupts cellular respiration, leading to fungal cell death.

Catalytic Applications and Ligand Design

1-methyl-1H-pyrazole-3,4-diamine and Its Derivatives as Ligands in Organometallic Catalysis

Pyrazole (B372694) derivatives are highly effective ligands in organometallic catalysis due to their ability to coordinate with a wide range of transition metals. The nitrogen atoms of the pyrazole ring can act as donors, forming stable complexes that facilitate catalytic reactions. The diamino substitution on the 1-methyl-1H-pyrazole core, as seen in this compound, offers additional coordination sites, allowing for the formation of multidentate or chelating ligands. Chelation enhances the stability and reactivity of the metal complexes. nih.gov

The amphiprotic character of the pyrazole ring, containing both a potentially Brønsted acidic NH group (in N-unsubstituted pyrazoles) and a Schiff-base-like nitrogen atom, contributes to its rich coordination chemistry. nih.gov This allows pyrazole-based ligands to participate in metal-ligand cooperative reactivities. For instance, pincer-type ligands incorporating pyrazole units have demonstrated significant utility. These rigid frameworks can enforce specific geometries on the metal center, influencing the selectivity and efficiency of the catalytic process. nih.gov Ruthenium complexes with NNN-pincer ligands containing a pyrazole moiety have been successfully employed in the formal hydroamination of allyl alcohols. acs.org

The electronic properties of pyrazole ligands can be readily tuned by introducing various substituents onto the pyrazole ring. This modulation of electronic effects is critical for catalytic performance. Research has shown that pyrazole-containing ligands can be used in a variety of palladium-catalyzed reactions, such as the hydroamination of dienes. nih.gov The coordination of pyrazole to a Lewis acidic metal center can also render any N-H protons more acidic, a property that can be harnessed in catalytic cycles. nih.gov

Table 1: Examples of Pyrazole Derivatives in Organometallic Catalysis

Catalyst/Ligand System Metal Catalytic Reaction Reference
Pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines Ruthenium, Osmium, Iron Various, including N-N bond cleavage nih.gov
NNN-pincer Ru complexes with pyrazole moiety Ruthenium Formal anti-Markovnikov hydroamination of allyl alcohols acs.org

Pyrazole-Based Chiral Auxiliaries and Organocatalysts

Beyond their use as ligands for metals, pyrazole derivatives have been developed as chiral auxiliaries and purely organic catalysts (organocatalysts). A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. The synthesis of novel chiral pyrazole derivatives has been achieved using compounds like tert-butanesulfinamide as a chiral auxiliary to create stereocenters. rsc.org

Pyrazole-containing compounds have been designed to function as organocatalysts, which avoids the use of potentially toxic and expensive transition metals. These systems are powerful for building structurally complex molecules in an enantioselective manner. researchgate.net For example, chiral substituted pyrazole-3-carboxamides and related structures have been synthesized and investigated as organocatalysts for asymmetric aldol reactions, such as the Henry reaction between nitromethane and p-nitrobenzaldehyde. mjcce.org.mk In these systems, the pyrazole scaffold, often combined with other functional groups like amides or thioureas, can create a specific chiral environment around the reactants, directing the formation of one enantiomer over the other. The amidopyrazole unit can act as a hydrogen bond donor, similar to thiourea organocatalysts, to activate substrates. nih.gov

The development of these catalysts often involves creating derivatives with mono- or di-chiral centers attached to the pyrazole skeleton. mjcce.org.mk The versatility of the pyrazole ring allows for systematic modifications to optimize catalytic activity and enantioselectivity for specific transformations.

Applications in Enantioselective Synthesis

The design of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create a chiral environment around a metal center to induce stereoselectivity. mdpi.com Pyrazole-based structures are integral to the development of such ligands for a multitude of enantioselective transformations. nih.govresearchgate.net

One significant application is in palladium-catalyzed enantioselective reactions. The first asymmetric addition of pyrazoles to 1,3-dienes was achieved using a Pd(0) catalyst with a chiral bisphosphine ligand, generating allylic pyrazoles with excellent regioselectivity and high enantioselectivity (e.g., 88:12 to 97:3 er). nih.gov This method demonstrates the ability to forge C-N bonds asymmetrically and is notable for its tolerance of various functional groups on the pyrazole ring. nih.gov

Furthermore, pyrazolone (B3327878) derivatives, which are structurally related to pyrazoles, are widely used as substrates in enantioselective synthesis. dntb.gov.ua Highly enantioselective alkylation of 4-substituted pyrazolones has been achieved using phase-transfer catalysis with amide-based Cinchona alkaloids. This method allows for the synthesis of propargyl, allyl, and benzyl (B1604629) products containing all-carbon quaternary stereocenters with excellent enantioselectivities. acs.org Other metal-catalyzed enantioselective reactions involving pyrazolones include allylic alkylations catalyzed by palladium and rhodium. acs.org

The development of novel chiral catalysts continues to expand the scope of these reactions. For instance, a chiral N,N'-dioxide/scandium(III) complex has been used to catalyze the reaction between bicyclic diaziridines and donor-acceptor cyclopropanes, leading to the efficient synthesis of a diverse range of chiral dihydro-1H-pyrazoles with excellent enantiomeric excess values. nih.gov

Table 2: Selected Applications of Pyrazole Derivatives in Enantioselective Synthesis

Reaction Type Catalyst System Substrate Enantioselectivity (ee or er) Reference
Hydroamination of 1,3-dienes Pd(0) / Chiral bisphosphine ligand Pyrazoles and 1,3-dienes 88:12–97:3 er nih.gov
Propargylation of pyrazolones Amide-based Cinchona alkaloids (Phase-Transfer Catalyst) 4-Substituted pyrazolones Up to 98% ee acs.org
Annulation of diaziridines Chiral N,N'-dioxide/Sc(III) complex Bicyclic diaziridines and D-A cyclopropanes Excellent ee values nih.gov

Advanced Analytical and Separation Techniques for Research Materials

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in the chemical laboratory for separating, identifying, and purifying the components of a mixture. For research compounds like 1-methyl-1H-pyrazole-3,4-diamine, chromatographic methods are critical for isolating the target molecule from reaction byproducts and for assessing its purity level.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds. Its high resolution and sensitivity make it an ideal method for determining the purity of research materials. A specific HPLC method for this compound is not extensively detailed in publicly available literature, but commercial suppliers indicate its use for quality control. bldpharm.com

In a typical application for a related pyrazolone (B3327878) derivative, a reverse-phase HPLC method was developed, which illustrates the common parameters used for such analyses. researchgate.net A C18 column is often employed, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is pumped through the column at a constant flow rate. researchgate.net A UV detector is commonly used to monitor the eluent, as pyrazole-containing compounds typically exhibit strong UV absorbance. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification, while the peak area in the chromatogram corresponds to its concentration.

Table 1: Illustrative HPLC Parameters for a Pyrazolone Derivative This table presents data for a related compound, (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione-4-[(4-fluorophenyl)hydrazone], to illustrate a typical HPLC method. researchgate.net

ParameterCondition
InstrumentReverse Phase High-Performance Liquid Chromatography System
ColumnLuna 5µ C18 (2), 250 × 4.80 mm
Mobile PhaseAcetonitrile : Water (90:10 v/v)
Flow Rate0.8 mL/min
DetectionUV at 237 nm
Retention Time7.3 min

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For compounds with low volatility, such as diamino-pyrazoles which possess polar amine groups, derivatization is often necessary to increase their volatility and thermal stability. Common derivatization techniques include silylation or acylation, which convert the -NH2 groups into less polar, more volatile derivatives.

While specific GC methods for volatile derivatives of this compound are not detailed in the available research, the analysis of related pyrazole (B372694) isomers is documented. mdpi.com In such cases, a GC system equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. escholarship.org The choice of column (e.g., a non-polar or medium-polar column) and the temperature program are optimized to achieve separation of the analytes. GC-MS is particularly valuable as it provides not only retention time data but also mass spectra, which can confirm the identity of the derivatized compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a newly synthesized compound like this compound, elemental analysis provides crucial evidence for its empirical formula by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values is a strong indicator of the compound's purity and correct identification.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C4H8N4. uni.lu Research on other complex pyrazole derivatives demonstrates the standard presentation of such data, where calculated and found values are listed side-by-side. scirp.org

Table 2: Theoretical and Found Elemental Composition of a Pyrazole Derivative The "Calculated" values in this table are for this compound (C4H8N4). The "Found" values are for an illustrative related compound, 1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) (C24H22N8O2), to demonstrate how experimental results are typically reported. scirp.org

ElementCalculated (%) for C4H8N4Found (%) for C24H22N8O2 scirp.org
Carbon (C)42.8563.40
Hydrogen (H)7.194.89
Nitrogen (N)49.9624.65

Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Advanced Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability of advanced materials that may incorporate research compounds like this compound. The resulting TGA curve provides information about decomposition temperatures, the presence of volatile components, and the composition of the final residue.

While no specific TGA data for materials containing this compound are available in the searched literature, studies on other pyrazole-based complexes and materials demonstrate the utility of this technique. mdpi.comresearchgate.net For example, the TGA of a Co(II)/pyrazole complex showed a multi-step decomposition process, starting with the loss of solvent molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, and finally leaving a stable metal oxide residue. mdpi.com This type of analysis is crucial for determining the operational temperature limits of new materials.

Table 3: Illustrative TGA Decomposition Data for a Co(II)/Pyrazole Complex This table presents data for a related Co(II)/pyrazole complex to illustrate the type of information obtained from a TGA experiment. mdpi.com

Decomposition StepTemperature Range (°C)Process
170–100Loss of lattice water
2280–440Decomposition of the pyrazole ligand
3570–665Decomposition of CoCl2 to cobalt oxide

Compound Index

Future Research Directions and Emerging Paradigms

Exploiting New Synthetic Methodologies for Diversification

The functionalization of the pyrazole (B372694) core is a key area of research for organic chemists. chim.it Traditional methods for synthesizing pyrazole derivatives often involve cyclocondensation reactions. chim.it However, to unlock the full potential of the 1-methyl-1H-pyrazole-3,4-diamine scaffold, researchers are increasingly exploring novel synthetic strategies. These modern approaches aim for greater efficiency, regioselectivity, and the introduction of diverse functional groups.

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, enhancing pot, atom, and step economy. nih.gov The development of new catalytic systems, including nanomagnetic catalysts, is also poised to revolutionize the synthesis of pyrazole-based compounds. nih.gov For instance, an Fe3O4-supported tetraaza Schiff base-Cu(II) complex has shown high efficiency in synthesizing pyrano[2,3-c]pyrazoles. nih.gov Furthermore, innovative techniques like silver-mediated cycloaddition offer highly regioselective routes to specific isomers that are challenging to obtain through conventional methods. nih.gov The diversification of the pyrazole scaffold also benefits from the strategic introduction of fluorine or fluoroalkyl groups, which can significantly enhance the physicochemical and biological properties of the resulting molecules. nih.gov

Synthetic ApproachAdvantagesKey Findings
Multicomponent Reactions (MCRs)High efficiency, atom economy, reduced wasteEnables rapid assembly of complex pyrazole derivatives. nih.gov
Nanomagnetic CatalysisHigh catalytic activity, easy separation, reusabilityFe3O4-supported Cu(II) complex effectively catalyzes pyrano[2,3-c]pyrazole synthesis. nih.gov
Silver-Mediated CycloadditionHigh regioselectivity for specific isomersProvides a route to 3-trifluoromethyl pyrazoles with high precision. nih.gov
Fluorination StrategiesEnhanced physicochemical and biological propertiesIncorporation of fluorine can lead to improved drug candidates. nih.gov

Interdisciplinary Applications in Materials Science and Nano-Chemistry

While pyrazole derivatives are well-established in medicinal chemistry, their application in materials science and nano-chemistry is a rapidly emerging field. chim.itmdpi.com The unique electronic and coordinating properties of the pyrazole ring make it an attractive component for the design of novel functional materials.

The ability of pyrazoles to form stable complexes with metal ions is being leveraged to create new catalysts and coordination polymers. chim.itnih.gov These materials have potential applications in areas such as gas storage, separation, and sensing. In nano-chemistry, the incorporation of pyrazole-diamine motifs into larger molecular architectures can lead to the development of novel sensors and electronic devices. For example, the fusion of a pyrazole ring with a pyran ring to form pyrano[2,3-c]pyrazoles creates a versatile scaffold for developing materials with unique biological and photophysical properties. nih.gov The inherent thermal stability of some pyrazole-based structures, such as certain Schiff base complexes, makes them suitable for applications in high-temperature conditions. nih.gov

Advancements in Computational-Experimental Synergy

The integration of computational modeling with experimental synthesis and testing is becoming increasingly vital in the design of new molecules. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes and affinities of pyrazole derivatives with biological targets. nih.gov This synergy allows for a more rational and efficient approach to drug discovery and materials design.

For instance, molecular modeling studies on pyrazole derivatives have been used to design potent inhibitors for specific kinases, with computational predictions guiding the synthesis of more active compounds. nih.gov These studies can reveal crucial interactions between the pyrazole-based ligand and the active site of a protein, providing insights for further optimization. nih.gov The combination of computational and experimental techniques accelerates the discovery process and reduces the reliance on costly and time-consuming trial-and-error approaches.

Computational TechniqueApplicationOutcome
Molecular DockingPredicts binding orientation of a ligand to a target protein.Identifies key interactions for inhibitor design. nih.govnih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules over time.Assesses the stability of ligand-protein complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Relates chemical structure to biological activity.Develops predictive models for designing more potent compounds. nih.gov

Design of Novel Functional Molecules based on the Pyrazole-Diamine Motif

The this compound core serves as a versatile platform for the design of a wide range of novel functional molecules. nih.govacs.org By strategically modifying the amino groups and the pyrazole ring, researchers can tailor the properties of the resulting compounds for specific applications.

In medicinal chemistry, this scaffold is being explored for the development of new therapeutic agents. For example, derivatives of 3,5-diamino-1H-pyrazoles have been identified as potent agents for inducing the dispersal of bacterial biofilms. nih.gov Furthermore, the pyrazole-diamine motif has been incorporated into the design of small-molecule inhibitors targeting protein-protein interactions, a promising approach in cancer immunotherapy. nih.gov The ability to functionalize the diamine positions allows for the creation of libraries of compounds with diverse biological activities, from antibacterial to anticancer agents. chemmethod.commdpi.com

The versatility of the pyrazole scaffold is further highlighted by its use in creating compounds with specific pharmacological profiles, such as ligands for cannabinoid receptors. nih.gov The development of new synthetic methods will continue to expand the accessible chemical space around the this compound core, leading to the discovery of molecules with unprecedented functions and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-1H-pyrazole-3,4-diamine, and how can purity be ensured?

  • Methodological Answer : A common route involves treating 3,5-dibromo-4-nitro-1H-pyrazole with methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) to introduce the methyl group. Subsequent reduction of the nitro group yields the diamine. Key parameters include maintaining anhydrous conditions and controlling reaction temperature (60–80°C) to avoid side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity ≥97% can be verified using HPLC (C18 column, methanol:water = 70:30) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at N1, amine groups at C3/C4). For intermediates like 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, observe aromatic proton environments (δ 7.2–8.3 ppm) and nitro group deshielding .
  • Mass Spectrometry (MS) : Use ESI-MS to detect molecular ions (e.g., [M+H]+ at m/z 153 for the diamine). High-resolution MS (HRMS) resolves isotopic patterns for brominated intermediates .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store in a cool, dry place away from oxidizing agents. Safety data for structurally similar compounds (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) suggest low acute toxicity but caution in chronic exposure .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in antiviral or anticancer applications?

  • Methodological Answer : Introduce substituents at C3/C4 to modulate electronic and steric effects. For example:

  • Coumarin or fluorophenyl groups (e.g., 6-(coumarin-3-yl)pyrimidin-2(1H)-one derivatives) improve binding to viral proteases or cancer targets .
  • Tetrazole rings (e.g., 4,5-dihydro-1H-tetrazol-5-yl derivatives) enhance metabolic stability and affinity for biological receptors. Microwave-assisted synthesis (100–120°C, 20–30 min) accelerates these modifications .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-diamine derivatives?

  • Methodological Answer :

  • Comparative Docking Studies : Use software like AutoDock Vina to compare binding modes of active vs. inactive derivatives (e.g., variations in triazole or thiadiazole substituents) .
  • Kinetic Solubility Assays : Measure solubility in PBS (pH 7.4) to distinguish intrinsic activity from bioavailability limitations. For example, sulfate salts (e.g., 1H-pyrazole-3,4-diamine sulfate) often exhibit improved solubility .

Q. How can enantiomeric purity of chiral pyrazole-diamine derivatives be achieved and validated?

  • Methodological Answer :

  • Chiral Chromatography : Use ChiralPak AD columns (acetonitrile mobile phase, 6–8 mL/min flow rate) to separate enantiomers. Monitor retention times and compare with racemic standards .
  • Circular Dichroism (CD) : Confirm enantiopurity by analyzing Cotton effects at 220–250 nm. For example, 3,4-diarylpyrazoline derivatives show distinct CD spectra for (R)- and (S)-forms .

Q. What experimental designs are robust for evaluating the proteasome inhibition potential of pyrazole-diamine analogs?

  • Methodological Answer :

  • In Vitro Proteasome Activity Assay : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity inhibition. Compare IC50 values with reference inhibitors (e.g., DBeQ, MG132) .
  • Cellular Apoptosis Assays : Treat cancer cell lines (e.g., HeLa) with derivatives and quantify caspase-3/7 activation via luminescence. Normalize data to cell viability (MTT assay) .

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